molecular formula C23H18N2O2 B1235516 2-Diphenylacetyl-1,3-indandione-1-hydrazone CAS No. 5102-79-4

2-Diphenylacetyl-1,3-indandione-1-hydrazone

Cat. No.: B1235516
CAS No.: 5102-79-4
M. Wt: 354.4 g/mol
InChI Key: QBGMRRUHCFHZLC-UHFFFAOYSA-N
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Description

2-Diphenylacetyl-1,3-indandione-1-hydrazone, also known as this compound, is a useful research compound. Its molecular formula is C23H18N2O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83445. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Analysis

2-Diphenylacetyl-1,3-indandione-1-hydrazone, known as DI- PAIN, and its derivatives have been analyzed for their conformational properties in solution. Techniques such as NMR, FT-IR, and fluorescence spectroscopy reveal that the enamine tautomer is the only isomeric form adopted in solution. This finding is significant for understanding the chemical behavior and potential applications of these compounds (Partridge & Charlesworth, 1991).

Fluorescence Detection of Polar Molecules

The derivatives of this compound have been used for the fluorescence detection of polar organic compounds, particularly those of environmental significance. These derivatives demonstrate strong fluorescence enhancement, which is highly dependent on the size and polarity of the target molecule. Such properties make these compounds promising for sensing applications in environmental monitoring (Charlesworth & Partridge, 1991).

Blood Acetaldehyde Assay

A method has been developed for the assay of blood acetaldehyde using high-performance liquid chromatography (HPLC) with fluorescence detection. This method involves reacting samples with this compound to form fluorescent azine derivatives, providing a sensitive and simple technique for the quantification of acetaldehyde in blood (Rideout, Lim, & Peters, 1986).

Detection of Mycotoxins

This compound derivatives have been utilized for detecting trichothecene mycotoxins. These derivatives enhance fluorescence in the presence of these toxins, allowing for sensitive and rapid detection at room temperature. Such capability is valuable for monitoring and controlling mycotoxin contamination in various environments (Novak & Quinn-doggett, 1991).

Formaldehyde and Acetaldehyde Detection in Air

A sensitive method for detecting atmospheric formaldehyde and acetaldehyde involves using silica-gel cartridges impregnated with this compound. This method has shown to have better sensitivity than classical methods, making it a potent tool for environmental air quality monitoring (Possanzini & Palo, 1997).

Synthesis and Crystal Structure Studies

Studies on the synthesis and crystal structure of complexes with 2-Diphenylacetyl-1,3-indandione have been conducted, contributing to the understanding of the molecular structure and potential for forming complexes with various metals. Such information is crucial for exploring the use of these compounds in coordination chemistry and material science (Palkina & Kochetov, 2010).

Mechanism of Action

Target of Action

It is known that the compound is used as a dye or stain , suggesting that it may interact with specific cellular components to produce a color change.

Action Environment

The action, efficacy, and stability of 2-Diphenylacetyl-1,3-indandione-1-hydrazone can be influenced by various environmental factors. These may include the pH, temperature, and ionic strength of the solution it is in, as well as the presence of other chemicals or biological materials . .

Safety and Hazards

“2-Diphenylacetyl-1,3-indandione-1-hydrazone” is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . It is toxic if swallowed and very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking immediate medical attention if swallowed .

Biochemical Analysis

Biochemical Properties

2-Diphenylacetyl-1,3-indandione-1-hydrazone plays a significant role in biochemical reactions, particularly in the formation of fluorescent azine derivatives . This compound interacts with carbonyl compounds, leading to the precipitation of proteins and the formation of these derivatives . The interaction with carbonyl compounds is crucial for its application in diagnostic assays, where it helps in the sensitive detection of blood acetaldehyde .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by interacting with cellular proteins and enzymes . This compound can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cellular behavior . Its role in the formation of fluorescent azine derivatives also suggests its potential use in cellular imaging and diagnostic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It reacts with carbonyl compounds to form fluorescent azine derivatives, which are crucial for its diagnostic applications . This compound also plays a role in enzyme inhibition or activation, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and can be stored without significant degradation . Its long-term effects on cellular function need to be studied further in both in vitro and in vivo settings . The stability and degradation of this compound are crucial for its application in diagnostic assays and other biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects . At higher doses, it can cause significant toxic or adverse effects, including irregular heartbeat and major maladies associated with its impact on blood clotting . These threshold effects are important for determining the safe and effective dosage of this compound in various applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors . It plays a role in the formation of fluorescent azine derivatives, which are crucial for its diagnostic applications . The effects on metabolic flux and metabolite levels need to be studied further to understand its full impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of this compound is crucial for its effective application in diagnostic assays and other biochemical studies .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function .

Properties

IUPAC Name

2-(2,2-diphenylacetyl)-3-hydrazinylideneinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c24-25-21-17-13-7-8-14-18(17)22(26)20(21)23(27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGMRRUHCFHZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=NN)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031423
Record name 2-(Diphenylacetyl)-1,3-indandione 1-hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5102-79-4
Record name 2-(Diphenylacetyl)-1,3-indandione 1-hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5102-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diphenylacetyl)-1,3-indandione 1-hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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